molecular formula C16H27NO8 B8120496 Propyl-PEG4-NHS CAS No. 2144777-90-0

Propyl-PEG4-NHS

Cat. No.: B8120496
CAS No.: 2144777-90-0
M. Wt: 361.39 g/mol
InChI Key: OQHKOTXMMAZAPD-UHFFFAOYSA-N
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Description

Propyl-PEG4-NHS, also known as Propyl-Polyethylene Glycol 4-N-hydroxysuccinimide, is a compound widely used in bioconjugation and surface modification applications. It consists of a propyl group attached to a polyethylene glycol (PEG) chain with four ethylene glycol units, terminated with an N-hydroxysuccinimide (NHS) ester. This compound is particularly valued for its ability to enhance the solubility and stability of biomolecules, making it a crucial reagent in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-PEG4-NHS typically involves the following steps:

    PEGylation: The initial step involves the synthesis of the PEG chain. Polyethylene glycol is synthesized through the polymerization of ethylene oxide. The length of the PEG chain can be controlled by adjusting the reaction conditions.

    Functionalization: The PEG chain is then functionalized with a propyl group. This can be achieved through nucleophilic substitution reactions where a propyl halide reacts with the terminal hydroxyl group of the PEG chain.

    NHS Ester Formation:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propyl-PEG4-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards primary amines, forming stable amide bonds. This reaction is commonly used in bioconjugation to attach PEG chains to proteins, peptides, and other biomolecules .

Common Reagents and Conditions

Major Products

The major products of these reactions are PEGylated biomolecules, where the PEG chain is covalently attached to the target molecule through an amide bond .

Scientific Research Applications

Propyl-PEG4-NHS has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PEGylated compounds for various chemical applications.

    Biology: Employed in the modification of proteins, peptides, and other biomolecules to enhance their solubility, stability, and bioavailability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.

    Industry: Applied in the production of biocompatible materials and surface coatings.

Mechanism of Action

The mechanism of action of Propyl-PEG4-NHS involves the formation of stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine group, releasing N-hydroxysuccinimide and forming a covalent bond. This process enhances the solubility and stability of the target molecule by attaching the hydrophilic PEG chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl-PEG4-NHS is unique due to its specific propyl group, which provides distinct hydrophobic interactions compared to other PEGylation reagents. This can be advantageous in certain applications where hydrophobic interactions are desired .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO8/c1-2-6-21-8-10-23-12-13-24-11-9-22-7-5-16(20)25-17-14(18)3-4-15(17)19/h2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKOTXMMAZAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163680
Record name 4,7,10,13-Tetraoxahexadecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2144777-90-0
Record name 4,7,10,13-Tetraoxahexadecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2144777-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxahexadecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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